1-(3-Chloro-2-methylphenyl)-3-cycloheptylthiourea
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Overview
Description
1-(3-Chloro-2-methylphenyl)-3-cycloheptylthiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, has been studied for its potential as a urease inhibitor, which makes it relevant in the treatment of conditions caused by urease-producing bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-cycloheptylthiourea typically involves the reaction of 3-chloro-2-methylphenyl isothiocyanate with cycloheptylamine. The reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product is then purified using recrystallization techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-methylphenyl)-3-cycloheptylthiourea can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product would be the corresponding sulfoxide or sulfone.
Reduction: The major product would be the corresponding amine.
Substitution: The major product would be the substituted thiourea derivative.
Scientific Research Applications
1-(3-Chloro-2-methylphenyl)-3-cycloheptylthiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Could be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism by which 1-(3-Chloro-2-methylphenyl)-3-cycloheptylthiourea exerts its effects involves the inhibition of urease activity. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The compound binds to the active site of the enzyme, preventing it from interacting with urea. This inhibition can reduce the pathogenicity of urease-producing bacteria, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-2-methylphenyl)-3-cyclohexylthiourea
- 1-(3-Chloro-2-methylphenyl)-3-phenylthiourea
- 1-(3-Chloro-2-methylphenyl)-3-benzylthiourea
Uniqueness
1-(3-Chloro-2-methylphenyl)-3-cycloheptylthiourea is unique due to its specific cycloheptyl group, which may confer different steric and electronic properties compared to other similar compounds. This uniqueness can affect its binding affinity and specificity towards urease, potentially making it a more effective inhibitor .
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-cycloheptylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2S/c1-11-13(16)9-6-10-14(11)18-15(19)17-12-7-4-2-3-5-8-12/h6,9-10,12H,2-5,7-8H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEZUYGCJAWOCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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